molecular formula C8H12 B14450607 3-Ethylhexa-1,3,5-triene CAS No. 79406-45-4

3-Ethylhexa-1,3,5-triene

Cat. No.: B14450607
CAS No.: 79406-45-4
M. Wt: 108.18 g/mol
InChI Key: JZKZOXPQWTXRGD-UHFFFAOYSA-N
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Description

3-Ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H12 It is a triene, meaning it contains three double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,3,5-triene can be achieved through various methods. One common approach involves the cycloaddition reactions of dichlorogermylene (GeCl2) with unsaturated organic compounds such as ethylene, buta-1,3-diene, and hexa-1,3,5-triene . Another method includes the aerobic boron Heck reaction, which enables the selective synthesis of 1,3-dienes and 1,3,5-trienes through C-C bond scission .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhexa-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.

    Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Ethylhexa-1,3,5-triene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives may be used in the development of new pharmaceuticals or as probes in biochemical studies.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylhexa-1,3,5-triene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound can form new cyclic structures through the interaction of its double bonds with other reactants . The specific pathways and targets would depend on the nature of the reaction and the conditions used.

Comparison with Similar Compounds

    Hexa-1,3,5-triene: A similar triene with three double bonds but without the ethyl group.

    Buta-1,3-diene: A simpler diene with two double bonds.

    Ethylene: The simplest alkene with one double bond.

Uniqueness: 3-Ethylhexa-1,3,5-triene is unique due to the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature distinguishes it from other trienes and dienes, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

79406-45-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-ethylhexa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h4-5,7H,1-2,6H2,3H3

InChI Key

JZKZOXPQWTXRGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=C)C=C

Origin of Product

United States

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